molecular formula C11H8BrNO3 B11840190 3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone

3-Acetyl-6-bromo-4-hydroxy-2(1H)-quinolinone

Cat. No.: B11840190
M. Wt: 282.09 g/mol
InChI Key: NQTLNVMMPQAOHI-UHFFFAOYSA-N
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Description

1-(6-Bromo-2,4-dihydroxy-quinolin-3-yl)-ethanone is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique bromine and hydroxyl substitutions, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2,4-dihydroxy-quinolin-3-yl)-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dihydroxyquinoline and bromoacetyl bromide.

    Bromination: The 2,4-dihydroxyquinoline undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Acylation: The brominated intermediate is then subjected to acylation with bromoacetyl bromide in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2,4-dihydroxy-quinolin-3-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-(6-Bromo-2,4-dihydroxy-quinolin-3-yl)-ethanone may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,4-dihydroxy-quinolin-3-yl)-ethanone would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,4-dihydroxyquinoline: Lacks the ethanone group.

    2,4-Dihydroxyquinoline: Lacks both the bromine and ethanone groups.

    1-(2,4-Dihydroxy-quinolin-3-yl)-ethanone: Lacks the bromine substitution.

Uniqueness

1-(6-Bromo-2,4-dihydroxy-quinolin-3-yl)-ethanone is unique due to the presence of both bromine and ethanone groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

3-acetyl-6-bromo-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C11H8BrNO3/c1-5(14)9-10(15)7-4-6(12)2-3-8(7)13-11(9)16/h2-4H,1H3,(H2,13,15,16)

InChI Key

NQTLNVMMPQAOHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

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